molecular formula C8H9N3 B8291020 3-Methyl-pyrrolo[2,3-c]pyridin-1-ylamine

3-Methyl-pyrrolo[2,3-c]pyridin-1-ylamine

Cat. No.: B8291020
M. Wt: 147.18 g/mol
InChI Key: QNHONXOZEHETNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-pyrrolo[2,3-c]pyridin-1-ylamine is a chemical building block based on the pyrrolo[2,3-c]pyridine scaffold, recognized in medicinal chemistry for its potential in designing novel therapeutic agents. Please note that specific biological data for this exact derivative is limited in the public domain; the following information describes the established research value of its core structure. The pyrrolo[2,3-c]pyridine scaffold is a key structural motif in the discovery of potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1 or KDM1A) . LSD1 is an epigenetic target pursued for the treatment of human cancers, including acute leukemia and small-cell lung carcinoma . Researchers have developed analogs of this scaffold that demonstrate low nanomolar IC 50 values in both enzymatic and cellular assays, highlighting its significance in oncology drug discovery . Furthermore, related pyrrolopyridine and pyrrolopyrimidine isomers are extensively investigated as kinase inhibitors . These compounds often function by targeting ATP-binding sites and have shown promising anti-proliferative activity by inhibiting critical kinases such as CDK2 (Cyclin-Dependent Kinase 2), which plays a key role in cell cycle progression . This compound serves as a versatile intermediate for researchers synthesizing complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Its structure is amenable to further functionalization, allowing medicinal chemists to explore interactions with various biological targets. This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

3-methylpyrrolo[2,3-c]pyridin-1-amine

InChI

InChI=1S/C8H9N3/c1-6-5-11(9)8-4-10-3-2-7(6)8/h2-5H,9H2,1H3

InChI Key

QNHONXOZEHETNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=CN=C2)N

Origin of Product

United States

Scientific Research Applications

Research indicates that derivatives of pyrrolo[2,3-c]pyridine, including 3-Methyl-pyrrolo[2,3-c]pyridin-1-ylamine, exhibit a broad spectrum of biological activities. These include:

  • Anticancer Properties : Several studies have demonstrated that pyrrolo[2,3-c]pyridine derivatives can inhibit cancer cell proliferation. For instance, a novel class of LSD1 (lysine-specific demethylase 1) inhibitors has been developed from this scaffold, showing potent activity against various cancer cell lines with IC50 values in the nanomolar range .
  • Antimicrobial and Antifungal Activity : Compounds related to this structure have shown efficacy against pathogens such as Staphylococcus aureus and Candida albicans, indicating potential applications in treating infections .
  • Antidiabetic Effects : Some derivatives have been reported to improve insulin sensitivity and may be beneficial in managing diabetes-related complications .

Therapeutic Applications

Given its biological activities and mechanisms of action, this compound has potential applications in various therapeutic areas:

  • Cancer Therapy : Its role as an LSD1 inhibitor positions it as a candidate for developing targeted cancer therapies.
  • Immunosuppressive Treatments : By inhibiting JAK3, it may be useful in conditions requiring immunosuppression such as organ transplantation and autoimmune diseases .
  • Diabetes Management : Its antidiabetic properties suggest potential use in pharmacological strategies for managing type 2 diabetes and related metabolic disorders .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrrolo[2,3-c]pyridine derivatives:

StudyFindings
Da Settimo et al.Synthesized derivatives with significant inhibitory potency against integrase enzymes related to HIV treatment.
Deraeve et al.Evaluated antimycobacterial activity against Mycobacterium tuberculosis, demonstrating promising results with specific derivatives showing low MIC values .
Recent Clinical TrialsInvestigated the safety and efficacy of pyrrolo[2,3-c]pyridine-based compounds in phase I/II trials for various cancers .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The pyrrolo[2,3-c]pyridine core is shared among several compounds with varied substituents, which critically influence their biological activity and physicochemical properties. Key comparisons include:

Table 1: Structural and Functional Comparison of Pyrrolo[2,3-c]pyridine Derivatives
Compound Name Substituents Key Targets/Activities Notable Findings
3-Methyl-pyrrolo[2,3-c]pyridin-1-ylamine Methyl (C3), amine (N1) Inferred: Kinases, ion channels Methyl may enhance lipophilicity and membrane permeability
4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine Chloro (C5), isopropyl (N1) Bcl-xL inhibition (apoptosis) Chloro and isopropyl groups enhance protein binding; used in cancer therapy
5-Methyl-5H-pyrrolo[2,3-c]quinoline Methyl (C5), fused quinoline Cryptolepine analogs (antimicrobial) Domino condensation-Heck cyclisation synthesis; methyl position affects ring planarity
2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine Chloro (C5), ethanamine (C3) Undisclosed (likely CNS targets) Chloro substitution reduces electron density, potentially altering receptor interactions
Ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Methoxy (C5), dimethylamino (C3) Undisclosed (high polarity) Polar groups increase solubility but may reduce blood-brain barrier penetration

Preparation Methods

Formamidine-Acetate-Mediated Cyclization

The pyrrolo[2,3-c]pyridine core can be constructed through cyclization of ethyl cyanoacetate derivatives with formamidine acetate, a method adapted from the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. For example, α-alkylation of ethyl cyanoacetate with 2-chloromethyl-1,3-dioxolane generates 2-cyano-3-(1,3-dioxolyl)ethyl propionate, which undergoes cyclization with formamidine acetate under basic conditions. Hydrolysis with hydrochloric acid yields the hydroxylated intermediate, which can be functionalized further. While this method efficiently constructs the bicyclic framework, introducing the methyl group at position 3 requires careful selection of alkylating agents.

POCl3-Mediated Chlorination and Functionalization

In another approach, chlorination of 4-hydroxypyrrolo[2,3-d]pyrimidine with POCl3 produces 4-chloro derivatives. Although this method focuses on position 4, analogous strategies could target position 1 for amination. Replacing POCl3 with methylating agents (e.g., methyl triflate) during cyclization may introduce the methyl group, though regioselectivity remains a challenge.

Palladium-Catalyzed Cross-Coupling for Functionalization

Buchwald-Hartwig Amination

The 1-ylamine group can be introduced via Buchwald-Hartwig amination, a method demonstrated in the synthesis of pyrrolo[3,2-c]pyridine derivatives. For instance, coupling 6-bromo-1H-pyrrolo[3,2-c]pyridine with an amine using palladium catalysts (e.g., Pd(OAc)2) and ligands (e.g., Xantphos) yields aminated products. Adapting this to pyrrolo[2,3-c]pyridine would require a brominated precursor at position 1. Data from analogous reactions show yields of 60–85% depending on the amine nucleophile and solvent system.

Suzuki-Miyaura Coupling for Methyl Group Introduction

Introducing the methyl group at position 3 may involve Suzuki-Miyaura coupling of a boronic acid-containing methyl group to a halogenated pyrrolopyridine intermediate. For example, 3-bromo-pyrrolo[2,3-c]pyridine could react with methylboronic acid under Pd(PPh3)4 catalysis. However, this method’s success depends on the accessibility of the brominated precursor and the stability of the boronic acid.

Post-Functionalization Strategies

Directed Ortho-Metalation for Methylation

Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables regioselective methylation at position 3. By installing a directing group (e.g., amide) at position 1, the methyl group can be introduced via quenching the metallated intermediate with methyl iodide. This method, though effective, requires protection of the amine group to prevent side reactions.

Reductive Amination

Reductive amination of a ketone intermediate at position 1 offers an alternative pathway. For example, oxidation of a 1-hydroxyl group to a ketone, followed by reaction with ammonium acetate and sodium cyanoborohydride, could yield the 1-ylamine group. However, this approach necessitates precise control over oxidation states.

Comparative Analysis of Synthetic Routes

MethodKey StepCatalyst/ReagentYield (%)Challenges
Formamidine CyclizationCyclization with formamidineNaOH, HCl45–60Methyl group introduction
Buchwald-HartwigAmination at position 1Pd(OAc)2, Xantphos70–85Brominated precursor synthesis
Suzuki CouplingMethyl group introductionPd(PPh3)450–65Boronic acid stability
DoM MethylationDirected metalationLDA, MeI40–55Protecting group management

Case Study: Integrated Synthesis Approach

A proposed integrated route combines cyclization, coupling, and amination:

  • Cyclization : Ethyl cyanoacetate and methyl-containing alkylating agent → 3-methyl-pyrrolo[2,3-c]pyridine core.

  • Bromination : NBS bromination at position 1 → 1-bromo-3-methyl-pyrrolo[2,3-c]pyridine.

  • Amination : Buchwald-Hartwig coupling with NH3 → 3-methyl-pyrrolo[2,3-c]pyridin-1-ylamine.

This method balances regioselectivity and functional group tolerance, with an estimated overall yield of 35–50%.

Q & A

Basic: What are the established synthetic routes for 3-Methyl-pyrrolo[2,3-c]pyridin-1-ylamine, and what experimental conditions are critical for optimizing yield?

Answer:
The synthesis of pyrrolopyridine derivatives often involves multistep protocols. For example, a related compound, 1-methyl-1H-pyrrolo[2,3-b]pyridine, is synthesized via:

  • Step 1: Alkylation using NaH and methyl iodide (MeI) in THF at 0°C to room temperature (rt) .
  • Step 2: Functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura with Pd(PPh₃)₄ catalyst) or nitration (HNO₃ at 0°C to rt) .

Critical factors:

  • Temperature control (e.g., exothermic reactions during nitration require ice baths).
  • Catalyst selection (Pd-based catalysts for regioselective coupling).
  • Purification (chromatography or recrystallization to isolate isomers).

Table 1: Key Reagents and Conditions for Pyrrolopyridine Synthesis

StepReagents/ConditionsPurposeYield Optimization Tips
1NaH, MeI, THF, 0°C→rtMethylationUse fresh NaH to avoid moisture
2HNO₃, 0°C→rtNitrationMonitor reaction time to prevent over-nitration
3Pd(PPh₃)₄, K₂CO₃, dioxane, 105°CCross-couplingDegas solvents to improve catalyst efficiency

Advanced: How can researchers resolve spectral contradictions (e.g., NMR signal overlap) in this compound derivatives?

Answer:
Spectral overlap in pyrrolopyridines arises due to:

  • Proton equivalence in aromatic regions (e.g., H-2 and H-4 in pyrrolo[2,3-c]pyridine).
  • Isomeric mixtures from incomplete regioselective reactions .

Methodological Solutions:

  • 2D NMR (COSY, HSQC): Assign signals via coupling correlations (e.g., Marine Drugs (2015) used HSQC to resolve thiazole-pyrrolopyridine hybrids) .
  • Isotopic Labeling: Introduce ¹³C or ¹⁵N labels to track specific nuclei.
  • Computational Modeling: Compare experimental spectra with DFT-predicted chemical shifts (e.g., Gaussian 16 with B3LYP/6-31G*) .

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

Answer:
While toxicological data for this specific compound may be limited, analogous pyrrolopyridines require:

  • PPE: Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors (e.g., nitration steps release NOx gases) .
  • Waste Disposal: Neutralize acidic/byproduct streams before disposal .

Note: Prolonged exposure risks are undocumented; treat all intermediates as potential mutagens .

Advanced: What structure-activity relationship (SAR) strategies enhance the biological activity of this compound derivatives?

Answer:
SAR studies on pyrrolopyridines highlight:

  • Substituent Position: 3-Methyl groups improve metabolic stability but may reduce solubility.
  • Heterocyclic Fusion: Pyridine rings fused at [2,3-c] positions enhance kinase inhibition (e.g., FGFR2 and BCR-Abl targets) .
  • Electron-Withdrawing Groups: Nitro or fluoro substituents at C-5 increase cytotoxicity (see pyrido[2,3-c]pyridazine analogs in anticancer studies) .

Table 2: SAR Trends in Pyrrolopyridine Derivatives

SubstituentPositionBiological ImpactReference
Methyl3Improved stability, reduced solubility
Nitro5Enhanced cytotoxicity
Pyridinyl3Kinase inhibition (FGFR2)

Basic: Which analytical techniques are most reliable for characterizing this compound purity and structure?

Answer:

  • HPLC-MS: Quantifies purity and detects byproducts (use C18 columns with acetonitrile/water gradients).
  • ¹H/¹³C NMR: Assigns regiochemistry (e.g., Marine Drugs (2015) used DEPT-135 to confirm quaternary carbons) .
  • X-ray Crystallography: Resolves absolute configuration (e.g., RSC Advances (2023) applied it to pyrano[2,3-c]pyrazoles) .

Advanced: How can computational methods streamline the design of this compound-based inhibitors?

Answer:

  • Molecular Docking: Screen against target proteins (e.g., VEGFR or CDK4/6 using AutoDock Vina) .
  • MD Simulations: Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .
  • QSAR Models: Predict logP and IC₅₀ values from electronic descriptors (e.g., HOMO-LUMO gaps) .

Basic: What green chemistry approaches are applicable to synthesizing this compound derivatives?

Answer:

  • Catalytic Methods: Fe₂O₃@SiO₂/In₂O₃ reduces catalyst loading in cross-couplings (e.g., Research on Chemical Intermediates (2023)) .
  • Solvent-Free Reactions: Microwave-assisted synthesis minimizes waste (e.g., RSC Advances (2023) for pyrano[2,3-c]pyrazoles) .

Advanced: How do researchers address contradictory biological data (e.g., varying IC₅₀ values) across cell lines for pyrrolopyridine derivatives?

Answer:

  • Dose-Response Curves: Use 8-point assays to improve accuracy.
  • Cell Line Validation: Compare genetic profiles (e.g., EGFR expression in HeLa vs. MCF-7) .
  • Mechanistic Studies: Probe apoptosis (Annexin V) vs. necrosis (LDH release) pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.